Hexyl (1)-2-(4-chloro-2-methylphenoxy)propionate
Description
Properties
CAS No. |
40390-14-5 |
|---|---|
Molecular Formula |
C16H23ClO3 |
Molecular Weight |
298.80 g/mol |
IUPAC Name |
hexyl (2S)-2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C16H23ClO3/c1-4-5-6-7-10-19-16(18)13(3)20-15-9-8-14(17)11-12(15)2/h8-9,11,13H,4-7,10H2,1-3H3/t13-/m0/s1 |
InChI Key |
CTEMTHHVDQHQJA-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCCCCOC(=O)[C@H](C)OC1=C(C=C(C=C1)Cl)C |
Canonical SMILES |
CCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Hexyl (1)-2-(4-chloro-2-methylphenoxy)propionate with key analogs:
Key Observations :
- Alkyl Chain Impact : Longer alkyl chains (e.g., octyl vs. butyl) increase molecular weight and hydrophobicity (higher LogP), reducing water solubility and vapor pressure. Hexyl derivatives likely exhibit intermediate properties between pentyl and octyl analogs.
Toxicity and Handling
- Parent Acid Hazards: The parent acid (2-(4-chloro-2-methylphenoxy)propionic acid) is carcinogenic, causing skin/eye irritation, neurotoxicity, and kidney damage .
- Ester Derivatives: Esterification may reduce absorption and volatility, but hydrolysis in vivo or in the environment could regenerate the toxic acid.
- Storage and Reactivity : All analogs are incompatible with strong acids and reactive metals (e.g., sodium, magnesium) . Hexyl derivatives likely require similar precautions, such as storage in cool, ventilated areas away from ignition sources.
Environmental and Regulatory Considerations
- Persistence : Longer alkyl chains (e.g., octyl) may enhance environmental persistence due to reduced solubility. Hexyl derivatives could exhibit moderate persistence.
- Regulatory Status : The parent acid is listed by EPA, IRIS, and IARC as hazardous , necessitating stringent handling for all derivatives.
Preparation Methods
Chlorination of 2-Methylphenol (o-Cresol)
Enantiomeric Resolution to Isolate (R)-Configuration
Chiral Catalysis and Enzymatic Resolution
Enzymatic methods offer stereoselective advantages. Candida antarctica lipase B (Novozym 435), as described in, resolves racemic mixtures via kinetic resolution. For instance, in ester hydrolysis, the (S)-enantiomer is preferentially hydrolyzed, leaving the (R)-ester with enantiomeric excess (ee) >98%. Alternatively, asymmetric synthesis using chiral auxiliaries or catalysts, such as Jacobsen’s catalyst, achieves ee values of 90–95% but requires stringent conditions.
Chromatographic Separation
Preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers effectively. A 20:80 hexane/isopropanol mobile phase yields baseline separation, with the (R)-enantiomer eluting first. However, this method is less scalable for industrial production.
Esterification with Hexanol
Chemical Esterification
Traditional methods employ acid catalysts (e.g., H2SO4) or acyl chlorides. Thionyl chloride-mediated esterification, as in, converts 2-(4-chloro-2-methylphenoxy)propionic acid to its hexyl ester at 45–65°C for 12–24 hours, achieving yields of 85–90%. Key parameters include:
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Molar ratio (acid:hexanol) | 1:10–15 | 88 |
| Temperature (°C) | 60 | 90 |
| Catalyst (SOCl2) | 0.1–0.3 equiv | 92 |
Enzymatic Esterification
Novozym 435 in a packed bed reactor (PBR) offers a greener alternative. Optimized conditions from (flow rate: 1.5 mL/min, 12 cycles, 4:1 alcohol:acid ratio) yield 95.8% conversion. The enzyme retains >90% activity after 480 hours, reducing manufacturing costs to $1.88/kg.
Economic and Scalability Considerations
Cost Analysis
Environmental Impact
Enzymatic processes reduce waste solvents and energy consumption (30–50% lower CO2 emissions). In contrast, SOCl2 generates HCl gas, necessitating scrubbers.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC with a C18 column (70:30 acetonitrile/water) confirms >99% purity. Chiral columns (Chiralcel OD-H) verify ee >98%.
Q & A
Basic Questions
Q. What are the critical handling and storage protocols for Hexyl (1)-2-(4-chloro-2-methylphenoxy)propionate in laboratory settings?
- Methodological Guidance :
- Store in tightly sealed containers in a cool, well-ventilated area to prevent moisture absorption, which can degrade coatings and metals .
- Avoid contact with strong acids (e.g., HCl, H₂SO₄) and chemically active metals (e.g., Na, K) due to incompatibility risks .
- Use explosion-proof equipment and eliminate ignition sources when handling solutions in flammable carriers .
- Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) to minimize inhalation and dermal exposure .
Q. What are the primary health hazards associated with this compound, and how can exposure be mitigated?
- Methodological Guidance :
- The compound is a suspected carcinogen and teratogen; use ALARA (As Low As Reasonably Achievable) principles for exposure .
- Acute effects include respiratory irritation, nausea, and neurological symptoms (e.g., headaches, convulsions) . Chronic exposure may cause anemia or kidney damage .
- Decontaminate via emergency showers/eye washes, and enforce strict hygiene protocols (e.g., no eating in labs, post-shift washing) .
Q. What analytical methods are recommended for quantifying this compound in environmental or biological samples?
- Methodological Guidance :
- Reverse-phase HPLC (e.g., Newcrom R1 column) with UV detection is effective for separation. Use mobile phases like acetonitrile/water (70:30) and a flow rate of 1.0 mL/min .
- For trace analysis, employ GC-MS with derivatization to enhance volatility. Calibrate using certified reference standards (e.g., 100 µg/mL in acetone) .
Advanced Research Questions
Q. How can enantiomer-specific degradation pathways of this compound be studied in microbial systems?
- Methodological Guidance :
- Use Delftia acidovorans MC1 strains expressing RdpA/SdpA dioxygenases , which enantioselectively cleave (R)- and (S)-isomers. Monitor degradation via chiral HPLC and quantify α-ketoglutarate cofactor utilization .
- Design experiments with isotopically labeled substrates (e.g., ¹³C-propionate) to track metabolic intermediates .
Q. What strategies optimize the synthesis of enantiopure this compound?
- Methodological Guidance :
- Stereoselective esterification : React 2-(4-chloro-2-methylphenoxy)propionic acid with hexanol using Candida antarctica lipase B (CAL-B) for (R)-enantiomer preference .
- Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) and validate enantiomeric excess (ee) using polarimetric detection or chiral HPLC .
Q. How does the structure-activity relationship (SAR) of phenoxypropionate derivatives influence their herbicidal efficacy?
- Methodological Guidance :
- The chlorinated aromatic ring enhances binding to plant auxin receptors, while the octyl/hexyl chain increases lipophilicity for membrane penetration .
- Compare bioactivity of analogs (e.g., methyl vs. ethyl substitutions) using Arabidopsis root elongation assays and molecular docking simulations .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported toxicological endpoints (e.g., anemia vs. kidney damage)?
- Methodological Guidance :
- Conduct dose-response studies in rodent models to identify threshold concentrations for specific effects. Use histopathology and hematological profiling to differentiate organ-specific toxicity .
- Reconcile data by evaluating exposure duration: anemia is linked to chronic exposure, while acute toxicity primarily affects the CNS and gastrointestinal system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
